molecular formula C9H6F3N3O2 B13335768 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B13335768
M. Wt: 245.16 g/mol
InChI Key: HVICJXWIPFLHDR-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride can yield the desired imidazo[4,5-B]pyridine framework .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

What sets 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid apart from these similar compounds is its unique combination of the imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6F3N3O2
  • Molecular Weight : 201.15 g/mol
  • CAS Number : 1350994-90-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target binding.

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit promising anticancer properties. A study evaluating the structure-activity relationship (SAR) of similar compounds demonstrated that modifications at the 2-position significantly affect cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups like trifluoromethyl showed enhanced potency.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF71.18Pim-1 inhibition
Compound BHCT1161.38Apoptosis induction
This compoundPC3TBDTBD

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary studies suggest that imidazo[4,5-b]pyridine derivatives possess antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these effects by increasing the compound's interaction with microbial membranes.

Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of various imidazo derivatives, including this compound. The study reported that this compound exhibited significant cytotoxic effects against prostate cancer cells (PC3) with an IC50 value indicating potent activity.

Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties revealed that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The MIC values suggested effectiveness comparable to standard antibiotics.

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17)

InChI Key

HVICJXWIPFLHDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(F)(F)F)N=C1C(=O)O

Origin of Product

United States

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